molecular formula C20H24O2 B1671402 Ethynylestradiol CAS No. 57-63-6

Ethynylestradiol

Cat. No. B1671402
CAS RN: 57-63-6
M. Wt: 296.4 g/mol
InChI Key: BFPYWIDHMRZLRN-SLHNCBLASA-N
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Description

Ethinylestradiol is an estradiol used as a contraceptive .


Synthesis Analysis

The mycelium of Lentinula edodes produces enzymes which may degrade xenobiotics including steroid hormones . The aim of the study was to determine whether the mycelium from in vitro cultures of L. edodes are able to degrade endocrine disruptors such as testosterone and 17α-ethynylestradiol .


Molecular Structure Analysis

Ethinylestradiol has a molecular formula of C20H24O2 .


Chemical Reactions Analysis

Ethinylestradiol (EE2) is a frequently used drug and an endocrine disruptive substance. Adverse effects on biota have been reported when they are exposed to this substance in the environment . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .


Physical And Chemical Properties Analysis

Ethinylestradiol has a density of 1.2±0.1 g/cm3, a boiling point of 457.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 86.3±0.4 cm3 .

Scientific Research Applications

Mechanism of Ethynylestradiol on Hepatic Excretion

Research by Gumucio and Valdivieso (1971) explored the mechanism by which ethynylestradiol influences hepatic excretion of organic anions in rats. Their findings suggest that ethynylestradiol impairs bile flow and bile salt excretion, potentially affecting the liver's ability to process and eliminate various substances (Gumucio & Valdivieso, 1971).

Endocrine Disruption and Toxicity

A study by Yamasaki et al. (2002) investigated the subacute oral toxicity of ethynylestradiol and bisphenol A in rats, aiming to assess their endocrine-disrupting effects. This research highlights the sensitivity of various parameters for detecting endocrine-related effects and underscores the potential of ethynylestradiol to induce changes in organ weights and histopathological alterations related to endocrine functions (Yamasaki et al., 2002).

Neuroprotective Actions

Picazo et al. (2009) explored the neuroprotective effects of ethynylestradiol against excitotoxic insults in the hippocampus of adult rats. Their findings demonstrate ethynylestradiol's capacity to protect neuronal cells from damage induced by toxic substances, suggesting potential therapeutic applications for neurodegenerative conditions (Picazo et al., 2009).

Environmental Impact and Biota Exposure

A review by Aris et al. (2014) on the occurrence of ethynylestradiol in the environment and its effects on exposed biota emphasizes the compound's persistence and potential to cause significant ecological disruptions. This research outlines the challenges in managing ethynylestradiol pollution and highlights the need for further studies on its environmental and toxicological implications (Aris et al., 2014).

Estrogen Receptors and LDL Regulation

Research by Parini et al. (1997) on the importance of estrogen receptors in the regulation of hepatic LDL receptors provides insight into how ethynylestradiol influences cholesterol metabolism. This study elucidates the molecular mechanisms underlying ethynylestradiol's effects on LDL receptor expression and offers implications for understanding cardiovascular risk factors (Parini et al., 1997).

Safety And Hazards

Ethinylestradiol is harmful if swallowed and may cause cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

There is growing awareness about green pharmacy and sustainable practices that may pave the way for rapid innovations . Future directions include a comparative analysis of policies specific to pharmaceutical waste handling and disposal across multiple nations for a global understanding .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
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InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
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InChI Key

BFPYWIDHMRZLRN-SLHNCBLASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
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Molecular Formula

C20H24O2
Record name ETHINYLESTRADIOL
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DSSTOX Substance ID

DTXSID5020576
Record name 17alpha-Ethinylestradiol
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Molecular Weight

296.4 g/mol
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Physical Description

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive., Solid
Record name ETHINYLESTRADIOL
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Record name 17a-Ethynylestradiol
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides., Soluble in solutions of sodium hydroxide or potassium hydroxide, In double-distilled water, 4.83 mg/L, In water, 11.3 mg/L at 27 °C, 0.0113 mg/mL at 27 °C
Record name ETHINYLESTRADIOL
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Mechanism of Action

Ethinylestradiol is a synthetic estrogenic compound. Use of estrogens have a number of effects on the body including reduced bone density. Combined oral contraceptives suppress ovulation by suppressing gonadotrophic hormone, thickening cervical mucus to prevent the travel of sperm, and preventing changes in the endometrium required for implantation of a fertilized egg. Ethinylestradiol decreases luteinizing hormone, decreasing vascularity in the endometrium. It also increases sex hormone binding globulin., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.
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Product Name

Ethinyl estradiol

Color/Form

Fine, white to creamy white crystalline powder

CAS RN

57-63-6
Record name ETHINYLESTRADIOL
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Record name ETHINYL ESTRADIOL
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Melting Point

288 to 295 °F (NTP, 1992), 142-144, 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C, 183 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,400
Citations
AZ Aris, AS Shamsuddin, SM Praveena - Environment international, 2014 - Elsevier
17α-ethynylestradiol (EE2) is a synthetic hormone, which is a derivative of the natural hormone, estradiol (E2). EE2 is an orally bio-active estrogen, and is one of the most commonly …
Number of citations: 568 www.sciencedirect.com
T De Mes, G Zeeman, G Lettinga - Reviews in environmental science and …, 2005 - Springer
Estrone (E1), 17β-estradiol (E2) and 17α-ethynylestradiol (EE2) discharged from sewage treatment plants (STPs) into surface waters, are seen as a threat effecting aquatic life by its …
Number of citations: 205 link.springer.com
JP Nash, DE Kime, LTM Van der Ven… - Environmental …, 2004 - ehp.niehs.nih.gov
Heightened concern over endocrine-disrupting chemicals is driven by the hypothesis that they could reduce reproductive success and affect wildlife populations, but there is little …
Number of citations: 796 ehp.niehs.nih.gov
FP Guengerich - Life sciences, 1990 - Elsevier
… 17a-Ethynylestradiol is extensively sulfated but the sulfate is … and effectiveness of 17ct-ethynylestradiol as a contraceptive. … in rates of 17ct-ethynylestradiol 2-hydroxylation. The known …
Number of citations: 215 www.sciencedirect.com
K Van den Belt, PW Wester… - … and Chemistry: An …, 2002 - Wiley Online Library
Environmental pollution with natural or synthetic estrogens may pose a serious threat to reproduction of wildlife species. This study describes the effects of 17‐α‐ethynylestradiol (EE2) …
Number of citations: 243 setac.onlinelibrary.wiley.com
R Haiyan, J Shulan, N ud din Ahmad, W Dao… - Chemosphere, 2007 - Elsevier
A 17α-ethynylestradiol (EE2)-degrading bacterium was isolated from the activated sludge of the wastewater treatment plant (WWTP) of an oral contraceptives producing factory in Beijing…
Number of citations: 128 www.sciencedirect.com
JW Goldzieher, TS Dozier, A de la Pena, OA Ojo… - Contraception, 1980 - Elsevier
Single oral doses of ethynylestradiol (EE) ranging from 35 to 100 μg were given to a total of 98 adult women in Nigeria, Singapore, Sri Lanka, Thailand and the USA. Plasma levels of …
Number of citations: 90 www.sciencedirect.com
K Moriyama, H Matsufuji, M Chino, M Takeda - Chemosphere, 2004 - Elsevier
Six products were formed by reaction of ethynylestradiol (EE2) with sodium hypochlorite in buffered solutions. 4-Chloroethynylestradiol (4-ClEE2) and 2,4-dichloroethynylestradiol (2,4-…
Number of citations: 107 www.sciencedirect.com
A Shareef, MJ Angove, JD Wells… - Journal of Chemical & …, 2006 - ACS Publications
The solubilities of three estrogenic hormones estrone, 17β-estradiol, and 17α-ethynylestradiol and the industrial pollutant bisphenol A were measured in water, dilute acid and alkali (pH …
Number of citations: 196 pubs.acs.org
SU Akki, CJ Werth, SK Silverman - Environmental science & …, 2015 - ACS Publications
We used in vitro selection to identify new DNA aptamers for two endocrine-disrupting compounds often found in treated and natural waters, 17β-estradiol (E2) and 17α-ethynylestradiol (…
Number of citations: 56 pubs.acs.org

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